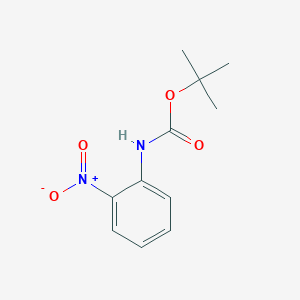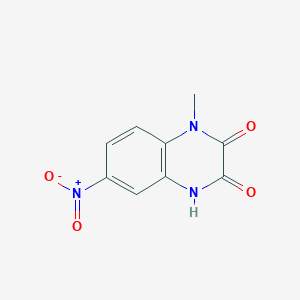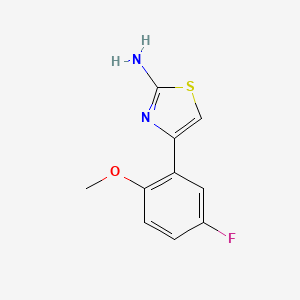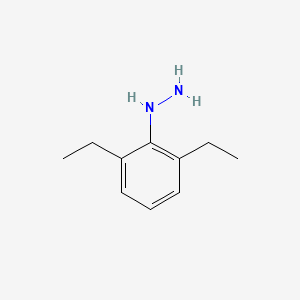
2-(4-Bromo-2-chlorophenoxy)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related halogenated compounds typically involves the reaction of halogenated phenols with other chemicals. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate and 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate are synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid and 3-nitrobenzoic acid, respectively, using potassium or sodium carbonate in DMF medium at room temperature . These methods could potentially be adapted for the synthesis of "2-(4-Bromo-2-chlorophenoxy)propanohydrazide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated compounds is often confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction studies . These methods provide detailed information about the geometrical parameters of the molecules. For example, the structure of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one was extensively studied using single-crystal X-ray diffraction and Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical reactions of halogenated compounds can lead to the formation of various products, especially under high-temperature conditions. For example, the high-temperature oxidation and pyrolysis of a mixture of 2-chlorophenol and 2-bromophenol result in the formation of a range of products, including dibenzo-p-dioxins, dibenzofurans, and brominated and chlorinated phenols . These reactions are influenced by the presence of halogens, which can affect the concentration of radicals and the yield of certain products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The presence of halogen atoms can affect properties such as polarity, boiling point, and reactivity. The conformational analysis of halohydrins, like 1-chloro- and 1-bromo-2-propanol, shows that the orientation of the halogen and hydroxyl groups can have a significant impact on the molecule's properties . Additionally, the separation of diastereoisomers of a halogenated compound using supercritical fluid chromatography demonstrates the importance of physical properties in analytical chemistry .
Applications De Recherche Scientifique
HPLC Measurement in Diagnosis
High-performance liquid-chromatographic assays have been developed for chlorophenoxy herbicides like 2-(4-Bromo-2-chlorophenoxy)propanohydrazide to aid in diagnosing acute poisoning. These assays are crucial in detecting and quantifying the presence of such compounds in biological specimens, offering a reliable method for medical professionals to assess exposure levels (Flanagan & Ruprah, 1989).
Environmental Degradation Products
Studies on the oxidative thermal degradation of a mixture of 2-chlorophenol and 2-bromophenol have been conducted to understand the formation of bromochlorodibenzo-p-dioxins and dibenzofurans, which are significant environmental pollutants. Understanding the reaction products and their yields helps in assessing the environmental impact and the mechanisms behind the formation of these complex molecules (Evans & Dellinger, 2006).
Photocatalyzed Degradation Studies
Titanium dioxide-mediated photocatalyzed degradation studies of various organic pollutants, including chlorophenoxy compounds, have been conducted. These studies are vital in exploring the efficacy of photocatalytic processes in degrading hazardous organic compounds in water, contributing to environmental cleanup efforts (Bahnemann, Muneer, & Haque, 2007).
Spectroscopic Characterization and Nonlinear Optical Properties
The synthesis and characterization of organic hydrazide derivatives, including 2-(4-chlorophenoxy) compounds, have been studied, emphasizing their spectroscopic properties and nonlinear optical behavior. Such studies are fundamental in understanding the material properties, which have applications in various fields like photonics and material science (Purandara et al., 2019).
Photoreaction Mechanisms
Investigations into the photoreaction mechanisms of bromophenols through low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculation provide insights into the photochemical behavior of such compounds. These studies are crucial for understanding the stability and reactivity of these compounds under various environmental conditions (Akai et al., 2002).
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFXQJEWVQEOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397110 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)propanohydrazide | |
CAS RN |
588679-51-0 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

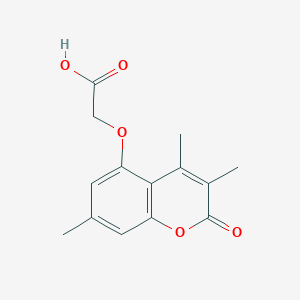
![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)
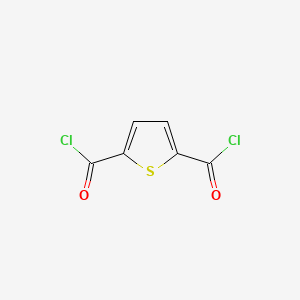
![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)
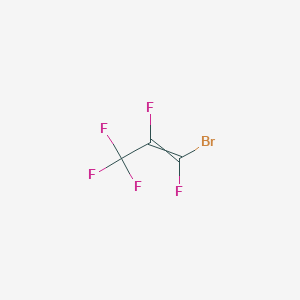
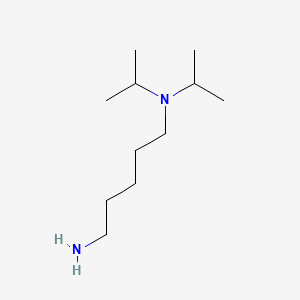
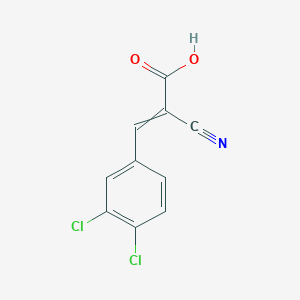
![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)
